2,3-Dimethylheptane

描述

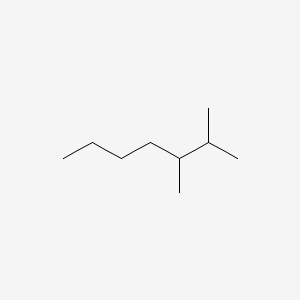

Structure

3D Structure

属性

IUPAC Name |

2,3-dimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-5-6-7-9(4)8(2)3/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRFDUJXCLCKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871008 | |

| Record name | 2,3-Dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,3-Dimethylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3074-71-3 | |

| Record name | Heptane, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of 2,3-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylheptane is a branched-chain alkane, an isomer of nonane, with the chemical formula C9H20.[1][2] As a member of the alkane family, it is a saturated hydrocarbon, meaning it contains only single bonds between its carbon atoms.[1] This structural characteristic imparts a relatively low reactivity compared to unsaturated hydrocarbons. This compound is a colorless liquid at room temperature and is a component of some fuels.[1] Its branched structure influences its physical and chemical properties, distinguishing it from its straight-chain isomer, n-nonane.[1] Understanding the specific properties and structure of this compound is crucial for its application in various fields, including as a reference compound in analytical chemistry and as a potential building block in organic synthesis.

Chemical Structure

The structure of this compound consists of a seven-carbon main chain (heptane) with two methyl (-CH3) groups attached to the second and third carbon atoms.[3] This arrangement leads to the presence of chiral centers, making stereoisomerism possible.

The molecular structure can be represented in various ways:

-

Condensed Structural Formula: CH3CH(CH3)CH(CH3)CH2CH2CH2CH3[3]

-

SMILES (Simplified Molecular-Input Line-Entry System): CCCCC(C)C(C)C[2]

-

InChI (International Chemical Identifier): InChI=1S/C9H20/c1-5-6-7-9(4)8(2)3/h8-9H,5-7H2,1-4H3[2]

Caption: 2D skeletal structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C9H20 | [1][2] |

| Molecular Weight | 128.26 g/mol | [1][4] |

| Appearance | Colorless liquid | [5] |

| Density | 0.726 g/mL at 25 °C | [6][7] |

| Boiling Point | 140 °C | [6][7] |

| Melting Point | -112.99 °C | [7] |

| Flash Point | 60.1 ± 7.9 °C | [1] |

| Vapor Pressure | 7.5 ± 0.1 mmHg at 25°C | [1] |

| Refractive Index | n20/D 1.409 | [6][8] |

| Solubility | Soluble in ether, alcohol, benzene, acetone. Water solubility: 251.2 µg/L. | [7][8] |

Chemical Reactivity

As a saturated alkane, this compound exhibits the typical reactivity of this class of compounds. Its primary reactions include:

-

Combustion: In the presence of excess oxygen, it undergoes complete combustion to produce carbon dioxide and water.[1]

-

Halogenation: It can react with halogens (e.g., chlorine, bromine) under ultraviolet light via a free-radical mechanism to form haloalkanes.[1]

-

Cracking: At high temperatures and in the presence of a catalyst, the carbon-carbon bonds can break, leading to the formation of smaller alkanes and alkenes.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the hydrogenation of the corresponding alkene, 2,3-dimethyl-2-heptene.[1]

Methodology: Catalytic Hydrogenation

-

Apparatus: A high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator) is charged with 2,3-dimethyl-2-heptene and a catalytic amount of platinum on charcoal (Pt/C, typically 5-10% by weight).

-

Solvent: A suitable inert solvent, such as ethanol (B145695) or ethyl acetate, is added to dissolve the alkene.

-

Hydrogenation: The apparatus is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 3-4 atm). The reaction mixture is stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be withdrawn and analyzed by gas chromatography (GC) to confirm the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is carefully depressurized. The catalyst is removed by filtration through a pad of Celite®.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude this compound can be purified by fractional distillation to yield the final product.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of alkanes.

-

Injector: The sample is injected in split or splitless mode at a temperature of 250 °C.

-

Oven Program: A temperature program is employed to ensure good separation of the analyte from any impurities. A typical program might start at 50 °C, hold for 2 minutes, and then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Scan Range: The mass range is typically scanned from m/z 40 to 200.

-

-

Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify this compound. The mass spectrum will show characteristic fragments for branched alkanes, with prominent peaks corresponding to the loss of alkyl groups at the branch points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will show signals in the upfield region (typically 0.8-1.5 ppm) characteristic of alkane protons. The integration of the signals will correspond to the number of protons in each unique chemical environment. The splitting patterns (multiplicity) will provide information about adjacent protons.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The chemical shifts of these signals will be in the typical range for sp³-hybridized carbons in alkanes.

Caption: Experimental workflow for the synthesis and analysis of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It may be fatal if swallowed and enters airways.[5][9] It is important to handle this chemical in a well-ventilated area, away from ignition sources, and while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a tightly closed container in a cool, dry place.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound. The data and protocols presented are intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. A thorough understanding of these fundamental aspects is essential for the safe and effective use of this compound in scientific research and industrial applications.

References

- 1. benchchem.com [benchchem.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Alkanes | OpenOChem Learn [learn.openochem.org]

- 4. CN101125797A - Method for preparing 2,6-dimethyl-2-heptanol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (1) H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 9. mdpi.com [mdpi.com]

Core Physical Properties of 2,3-Dimethylheptane

An In-depth Technical Guide on the Physical Properties of 2,3-Dimethylheptane

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy reference and comparison.

This compound is a branched alkane with the chemical formula C9H20.[1] It is a colorless liquid at standard conditions and is one of the many isomers of nonane.[1][2] Its branched structure influences its physical characteristics, distinguishing it from its straight-chain counterpart.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Physical Property | Value | Conditions |

| Molecular Weight | 128.26 g/mol | |

| Boiling Point | 140 - 141 °C | 760 mmHg |

| Melting Point | -112.99 °C to -116 °C | |

| Density | 0.726 g/mL | 25 °C |

| Refractive Index | 1.409 | 20 °C |

| Vapor Pressure | 7.54 mmHg | 25 °C |

| Flash Point | 26 - 91 °C | Closed cup |

| Viscosity | Data not readily available |

Note: The reported values may vary slightly between different sources due to minor variations in experimental conditions and purity.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are outlined below. These methodologies are based on standard laboratory practices for the characterization of liquid organic compounds.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample of liquid.[3]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with mineral oil to a level just above the side arm.

-

The thermometer and test tube assembly is immersed in the mineral oil within the Thiele tube.

-

The side arm of the Thiele tube is gently heated. The shape of the tube allows for the circulation of the oil, ensuring uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube. At this point, the vapor pressure of the sample is equal to the atmospheric pressure.

Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a specific, accurately known volume, is used for precise density measurements.

Apparatus:

-

Pycnometer (e.g., 10 mL)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m1).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath set to a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

The volume of the pycnometer is calibrated by weighing it filled with degassed, distilled water of a known density at the controlled temperature (m2). The volume (V) is calculated as V = (m2 - m1) / ρ_water.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The filled pycnometer is again placed in the constant temperature water bath to reach the desired temperature.

-

The mass of the pycnometer filled with the sample is measured (m3).

-

The density of the this compound is calculated using the formula: ρ_sample = (m3 - m1) / V.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used to identify it and assess its purity.[4]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium lamp, D-line at 589 nm)

-

Dropper or pipette

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

-

A few drops of this compound are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

Water from a constant temperature bath (typically set at 20 °C) is circulated through the jackets of the prisms to maintain a constant temperature.[5]

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The coarse and fine adjustment knobs are used to bring the boundary line between the light and dark fields into the center of the crosshairs.

-

If a colored fringe appears at the boundary, the dispersion compensator is adjusted to obtain a sharp, achromatic boundary.

-

The refractive index is read from the instrument's scale.

-

The temperature at which the measurement was taken is also recorded. If the temperature is not 20 °C, a correction is applied.[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the boiling point of this compound using the Thiele tube method.

Caption: Workflow for Boiling Point Determination.

References

Synthesis of 2,3-Dimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,3-dimethylheptane, a branched alkane of interest in various fields of chemical research and development. This document details the core methodologies, presents quantitative data for reaction optimization, and includes detailed experimental protocols. Visual diagrams of the synthesis pathways and experimental workflows are provided to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C9H20. As a member of the nonane (B91170) isomer family, its branched structure imparts specific physical and chemical properties that are of interest in fuel science, materials science, and as a non-polar solvent in organic synthesis. The controlled synthesis of specific branched alkanes like this compound is crucial for studying structure-property relationships and for the development of high-purity standards for analytical applications. This guide focuses on a robust and widely applicable multi-step synthesis involving a Grignard reaction, followed by dehydration and catalytic hydrogenation.

Primary Synthesis Pathway: Grignard Reaction, Dehydration, and Hydrogenation

The most common and versatile laboratory-scale synthesis of this compound proceeds through a three-step sequence:

-

Grignard Reaction: Formation of a tertiary alcohol, 2,3-dimethyl-3-heptanol (B99175), through the nucleophilic addition of a Grignard reagent to a ketone.

-

Dehydration: Elimination of water from the tertiary alcohol to yield the corresponding alkene, 2,3-dimethyl-2-heptene.

-

Catalytic Hydrogenation: Saturation of the carbon-carbon double bond of the alkene to produce the final product, this compound.

This pathway offers a high degree of control over the final molecular architecture.

Quantitative Data Summary

The following tables summarize the typical quantitative data associated with each step of the synthesis. Note that yields and optimal conditions can vary based on the scale of the reaction and the purity of the reagents.

Table 1: Grignard Reaction for 2,3-Dimethyl-3-heptanol Synthesis

| Parameter | Value | Reference |

| Reactants | 3-Methyl-2-butanone, Propylmagnesium bromide | General Grignard Reaction Protocols |

| Solvent | Anhydrous Diethyl Ether | [1][2] |

| Reaction Temperature | Reflux | [3] |

| Reaction Time | 1-2 hours | Inferred from similar reactions |

| Workup | Saturated NH4Cl (aq) or dilute H2SO4 | [2] |

| Typical Yield | 70-85% | Inferred from analogous reactions |

Table 2: Dehydration of 2,3-Dimethyl-3-heptanol

| Parameter | Value | Reference |

| Reactant | 2,3-Dimethyl-3-heptanol | [4] |

| Catalyst | Concentrated Sulfuric Acid or Phosphoric Acid | [5][6][7] |

| Reaction Temperature | 150-170 °C | [6][7] |

| Procedure | Distillation of the alkene product | [5][7] |

| Typical Yield | 80-90% | Inferred from similar dehydrations |

Table 3: Hydrogenation of 2,3-Dimethyl-2-heptene

| Parameter | Value | Reference |

| Reactant | 2,3-Dimethyl-2-heptene | [6] |

| Catalyst | Platinum on activated carbon (Pt/C) | [6] |

| Hydrogen Pressure | 1-4 atm (or balloon pressure) | General Hydrogenation Protocols |

| Solvent | Ethanol (B145695) or Ethyl Acetate | [8] |

| Reaction Temperature | 160-170 °C | [6] |

| Reaction Time | 2-6 hours | Inferred from similar hydrogenations |

| Typical Yield | >95% | [8][9] |

Detailed Experimental Protocols

Step 1: Synthesis of 2,3-Dimethyl-3-heptanol via Grignard Reaction

This protocol describes the synthesis of the tertiary alcohol intermediate from 3-methyl-2-butanone and propylmagnesium bromide.

Materials:

-

Magnesium turnings

-

1-Bromopropane

-

3-Methyl-2-butanone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, reflux condenser, and heating mantle

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere.

-

Place magnesium turnings in a round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stir bar.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 1-bromopropane in anhydrous diethyl ether and add a small portion to the magnesium to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the flask containing the propylmagnesium bromide solution in an ice bath.

-

Dissolve 3-methyl-2-butanone in anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reaction.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

Purify the crude 2,3-dimethyl-3-heptanol by vacuum distillation.

-

Step 2: Dehydration of 2,3-Dimethyl-3-heptanol

This protocol details the acid-catalyzed dehydration of the tertiary alcohol to form 2,3-dimethyl-2-heptene.

Materials:

-

2,3-Dimethyl-3-heptanol

-

Concentrated sulfuric acid or 85% phosphoric acid

-

Distillation apparatus

-

Heating mantle

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

Place the 2,3-dimethyl-3-heptanol in a round-bottom flask suitable for distillation.

-

Carefully add a catalytic amount of concentrated sulfuric acid or a larger volume of 85% phosphoric acid to the alcohol.

-

Assemble a simple distillation apparatus and heat the flask gently.

-

The alkene product will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with water and then with brine.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

The crude 2,3-dimethyl-2-heptene can be further purified by fractional distillation.

Step 3: Catalytic Hydrogenation of 2,3-Dimethyl-2-heptene

This protocol describes the final step of converting the alkene to this compound.

Materials:

-

2,3-Dimethyl-2-heptene

-

Platinum on activated carbon (Pt/C, 5-10 wt. %)

-

Ethanol or ethyl acetate

-

Hydrogen gas source (cylinder or balloon)

-

Reaction flask suitable for hydrogenation

-

Magnetic stirrer and stir bar

-

Celite

Procedure:

-

In a suitable reaction flask, dissolve 2,3-dimethyl-2-heptene in ethanol or ethyl acetate.

-

Carefully add the Pt/C catalyst to the solution.

-

Seal the flask and flush it with hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask via a needle. For higher pressures, a dedicated hydrogenation apparatus should be used.

-

Stir the reaction mixture vigorously at the specified temperature (160-170 °C) to ensure good mixing of the catalyst, substrate, and hydrogen.[6]

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen and filter the mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

If necessary, purify the product by simple distillation.

Alternative Synthesis Pathways

While the Grignard-based route is highly versatile, other methods can be employed for the synthesis of branched alkanes like this compound.

Catalytic Isomerization

The isomerization of linear or less-branched alkanes is a common industrial method for producing high-octane gasoline components.[5] This process typically involves passing the alkane feedstock over a solid acid catalyst, often containing a noble metal, at elevated temperatures and pressures. For example, n-nonane can be isomerized to a mixture of its branched isomers, including this compound. However, this method generally produces a complex mixture of isomers, and isolating a single, pure isomer can be challenging.

Conclusion

The synthesis of this compound is most reliably achieved in a laboratory setting through a three-step sequence involving a Grignard reaction, dehydration, and catalytic hydrogenation. This method offers excellent control over the final product's structure and allows for the preparation of high-purity material. While industrial processes like catalytic isomerization can also produce this compound, they typically result in mixtures of isomers. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient and reproducible synthesis of this compound for a variety of applications.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Solved 19. The dehydration of 2,3-dimethyl-2-butanol with | Chegg.com [chegg.com]

- 5. odinity.com [odinity.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Isomers of Nonane and Their Properties

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Nonane (B91170) (C₉H₂₀) is an alkane with 35 structural isomers, each exhibiting unique physical and chemical properties due to variations in their carbon skeleton. This guide provides a comprehensive overview of these isomers, with a focus on their quantitative physical properties, including boiling point, melting point, density, and refractive index. Detailed experimental protocols for the determination of these key properties are outlined, referencing internationally recognized OECD guidelines. Furthermore, this document explores the relationship between structural characteristics, such as branching, and the resulting physicochemical properties, offering insights relevant to applications in solvent chemistry, fuel science, and as reference standards in analytical chemistry.

Introduction

Alkanes are acyclic branched or unbranched hydrocarbons of the general formula CₙH₂ₙ₊₂, and therefore consist entirely of hydrogen atoms and saturated carbon atoms.[1] For n=9, the formula is C₉H₂₀, which corresponds to nonane. Nonane and its isomers are colorless, flammable liquids with a gasoline-like odor, found naturally in the kerosene (B1165875) fraction of petroleum.[1][2] While sharing the same molecular formula, the 35 structural isomers of nonane display a range of physical properties stemming from their different molecular structures.[2][3][4][5] Increased branching generally leads to a decrease in boiling point and melting point, and changes in density and viscosity.[6] These differences are critical in determining the specific applications of each isomer. This guide serves as a technical resource for professionals in research and development, providing a centralized repository of data and methodologies related to the isomers of nonane.

Isomers of Nonane

Nonane has 35 structural isomers, which are listed below.[4][5] The isomers are categorized by the length of their longest carbon chain.

-

Nonane (1)

-

n-Nonane

-

-

Octane Isomers (3)

-

Heptane Isomers (11)

-

Hexane Isomers (12)

-

Pentane Isomers (8)

-

2,2,3,3-Tetramethylpentane

-

2,2,3,4-Tetramethylpentane

-

2,2,4,4-Tetramethylpentane

-

2,3,3,4-Tetramethylpentane

-

3-Ethyl-2,2-dimethylpentane

-

3-Ethyl-2,3-dimethylpentane

-

3-Ethyl-2,4-dimethylpentane

-

3,3-Diethylpentane

-

Physical Properties of Nonane Isomers

The physical properties of nonane isomers vary with their molecular structure. The following tables summarize the available quantitative data for a selection of these isomers.

| Isomer Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³ at 20°C) | Refractive Index (at 20°C) |

| Nonane | ||||

| n-Nonane | 150.8 | -53.5 | 0.718 | 1.405 |

| Octane Isomers | ||||

| 2-Methyloctane | 143.3 | - | 0.713 | 1.403 |

| 3-Methyloctane | 144[7] | -108[13] | 0.721[13] | 1.407[7] |

| 4-Methyloctane | 142.4[5] | -113.3[5] | 0.72[14] | 1.4062[14] |

| Heptane Isomers | ||||

| 2,2-Dimethylheptane | 132.8 | - | 0.715 | 1.403 |

| This compound | 140.8[3] | -116[15] | 0.726 (at 25°C)[16] | 1.409[16] |

| 2,4-Dimethylheptane | 132.5[8] | - | 0.72[6] | 1.40[6] |

| 2,5-Dimethylheptane | 135.2 | - | 0.709 | 1.401 |

| 2,6-Dimethylheptane | 135.21[4] | -102.95[4] | 0.70891[4] | 1.40073[4] |

| 3,3-Dimethylheptane | 137.5 | - | 0.727 | 1.409 |

| 3,4-Dimethylheptane | 140.6 | - | 0.733 | 1.412 |

| 3,5-Dimethylheptane | 138.3 | - | 0.724 | 1.408 |

| 4,4-Dimethylheptane | 135.21[9] | -102.89[9] | 0.7210[9] | 1.4053[9] |

| 3-Ethylheptane | 141.2 | - | 0.729 | 1.410 |

| 4-Ethylheptane | 141.0 | - | 0.730 | 1.411 |

| Hexane Isomers | ||||

| 2,2,3-Trimethylhexane | 134.5 | - | 0.735 | 1.413 |

| 2,2,4-Trimethylhexane | 127.2 | - | 0.716 | 1.404 |

| 2,2,5-Trimethylhexane (B165478) | 124.1 | -106[17] | 0.71[18] | 1.40[18] |

| 2,3,3-Trimethylhexane | 140.3 | - | 0.748 | 1.419 |

| 2,3,4-Trimethylhexane | 137.8 | - | 0.740 | 1.415 |

| 2,3,5-Trimethylhexane | 131.4[19] | -127.9[19] | 0.7258[19] | 1.4037[19] |

| 2,4,4-Trimethylhexane | 132.1 | - | 0.731 | 1.411 |

| 3,3,4-Trimethylhexane | 142.1 | - | 0.751 | 1.421 |

| 3-Ethyl-2-methylhexane | 139.8 | - | 0.737 | 1.414 |

| 4-Ethyl-2-methylhexane | 135.5 | - | 0.728 | 1.409 |

| 3-Ethyl-3-methylhexane | 142.0 | - | 0.751 | 1.421 |

| 3-Ethyl-4-methylhexane | 142.2[2] | -113.15[2] | 0.744[2] | 1.415[2] |

| Pentane Isomers | ||||

| 2,2,3,3-Tetramethylpentane | 140.4 | - | 0.765 | 1.428 |

| 2,2,3,4-Tetramethylpentane | 138.8 | - | 0.757 | 1.424 |

| 2,2,4,4-Tetramethylpentane | 122.3 | - | 0.720 | 1.406 |

| 2,3,3,4-Tetramethylpentane | 144.5 | - | 0.768 | 1.429 |

| 3-Ethyl-2,2-dimethylpentane | 135.9 | - | 0.744 | 1.417 |

| 3-Ethyl-2,3-dimethylpentane | 143.5 | - | 0.765 | 1.427 |

| 3-Ethyl-2,4-dimethylpentane | 135.5 | - | 0.744 | 1.417 |

| 3,3-Diethylpentane | 146.5 | - | 0.755 | 1.422 |

Experimental Protocols

The determination of the physicochemical properties of chemical substances is crucial for their characterization, handling, and application. The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which are internationally recognized methods.

Boiling Point Determination (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.

-

Ebulliometer Method: This is a precise method that involves measuring the boiling temperature of the substance in an ebulliometer. The apparatus is designed to ensure that the thermometer is in equilibrium with the vapor of the boiling liquid at a known pressure.

-

Dynamic Method: This method involves measuring the vapor pressure of the substance as a function of temperature. The boiling point is determined as the temperature at which the vapor pressure reaches 101.325 kPa.

-

Distillation Method: This method determines the boiling range of a substance by distillation. It is suitable for substances that are stable at their boiling point and do not react with the packing material in the distillation column.

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state.

-

Capillary Tube Method: A small, finely powdered sample of the substance is packed into a capillary tube and heated in a controlled manner in a heating bath or a metal block. The temperatures at the beginning and end of the melting process are recorded.

-

Hot Stage Apparatus: A small amount of the substance is placed on a heated microscope stage. The melting process is observed visually through the microscope, and the temperature is recorded.

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These are thermal analysis techniques that measure the difference in heat flow between a sample and a reference as a function of temperature. The melting point is determined from the peak of the endothermic transition.

Density Determination (OECD Guideline 109)

Density is the mass of a substance per unit of volume.

-

Oscillating Densimeter: This method uses a U-shaped tube that is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with the test substance, and the density is calculated from this change.

-

Pycnometer Method: A pycnometer, a flask with a precisely known volume, is weighed empty, then filled with the test substance and weighed again. The density is calculated from the mass and volume of the substance.

-

Hydrostatic Balance: This method is based on Archimedes' principle. A body of known volume is weighed in air and then immersed in the test liquid. The apparent loss in weight is equal to the weight of the displaced liquid, from which the density can be calculated.

Refractive Index Determination

The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is a characteristic constant for a pure substance at a given temperature and wavelength.

-

Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids. A few drops of the liquid are placed between two prisms. The refractive index is read directly from a scale after adjusting the instrument to find the critical angle of total reflection. The measurement is typically performed at 20°C using the sodium D-line (589 nm).

Structure-Property Relationships

The physical properties of nonane isomers are directly influenced by their molecular structure. The degree of branching in the carbon chain is a key determinant of these properties.

Caption: Impact of increased branching on the physical properties of nonane isomers.

As the degree of branching in the carbon chain of nonane isomers increases, the molecule becomes more compact, leading to a smaller surface area. This reduction in surface area results in weaker intermolecular van der Waals forces. Consequently, less energy is required to overcome these forces, leading to a lower boiling point. Similarly, the more branched and compact structure hinders efficient packing into a crystal lattice, which generally results in a lower melting point. The more compact structure of branched isomers also leads to a lower density compared to their straight-chain counterparts.

Conclusion

The 35 structural isomers of nonane provide a clear illustration of the fundamental principles of structure-property relationships in organic chemistry. The variation in their physical properties, driven primarily by the degree of branching, has significant implications for their industrial and laboratory applications. This guide has presented a comprehensive compilation of the available physical property data for these isomers and detailed the standardized experimental protocols for their determination. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is essential for solvent selection, process optimization, and the development of new chemical entities. The provided data and methodologies serve as a valuable resource to support these endeavors.

References

- 1. Heptane, 2,4-dimethyl- (CAS 2213-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound (EVT-296426) | 3074-71-3 [evitachem.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. Buy 4-Methyloctane | 2216-34-4 [smolecule.com]

- 6. labproinc.com [labproinc.com]

- 7. 3-METHYLOCTANE CAS#: 2216-33-3 [m.chemicalbook.com]

- 8. 2,4-dimethyl heptane, 2213-23-2 [thegoodscentscompany.com]

- 9. 4,4-DIMETHYL HEPTANE CAS#: 1068-19-5 [m.chemicalbook.com]

- 10. 2,2,3-Trimethylhexane | C9H20 | CID 28021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,2,5-TRIMETHYLHEXANE | 3522-94-9 [chemicalbook.com]

- 12. CAS 1069-53-0: 2,3,5-Trimethylhexane | CymitQuimica [cymitquimica.com]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. This compound [stenutz.eu]

- 16. 2,3-二甲基庚烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 17. 2,2,5-trimethylhexane [stenutz.eu]

- 18. labproinc.com [labproinc.com]

- 19. echemi.com [echemi.com]

An In-depth Technical Guide on 2,3-Dimethylheptane: Molecular Weight and Formula

This technical guide provides a comprehensive overview of the molecular formula and weight of 2,3-dimethylheptane, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The molecular properties of this compound are fundamental for its application in various scientific domains. The following table summarizes its key quantitative data.

| Parameter | Value | Source |

| Molecular Formula | C₉H₂₀ | [1][2][3][4] |

| Molecular Weight | 128.25 g/mol | [1] |

| 128.26 g/mol | [2][5] | |

| 128.2551 g/mol | [3][4] |

Molecular Structure

This compound is an alkane, which is an acyclic saturated hydrocarbon. Its structure consists of a seven-carbon main chain (heptane) with two methyl group substituents at the second and third carbon atoms.[6] The systematic naming follows the IUPAC nomenclature for organic chemistry.

Methodologies for Determination of Molecular Weight and Formula

While specific experimental protocols for the determination of the molecular weight and formula of this compound are not detailed in the provided search results, the following are standard methodologies employed for such characterizations in chemical analysis.

1. Mass Spectrometry (MS):

-

Principle: Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The molecular weight of a compound can be determined by identifying the molecular ion peak (M+), which represents the intact molecule that has been ionized.

-

Workflow:

-

Ionization: The sample is introduced into the mass spectrometer and ionized by a suitable method (e.g., Electron Ionization - EI).

-

Acceleration: The resulting ions are accelerated by an electric field.

-

Deflection: The ions are then deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio of the ion.

-

Detection: A detector measures the abundance of ions at each mass-to-charge ratio, generating a mass spectrum.

-

Analysis: The peak with the highest mass-to-charge ratio, corresponding to the molecular ion, provides the molecular weight of the compound.

-

2. Elemental Analysis:

-

Principle: Elemental analysis determines the percentage composition of a pure chemical sample. For an organic compound like this compound, this would involve determining the mass percentages of carbon and hydrogen.

-

Workflow:

-

A known mass of the sample is combusted in an excess of oxygen.

-

The combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and weighed.

-

From the masses of CO₂ and H₂O, the masses and percentages of carbon and hydrogen in the original sample can be calculated.

-

The empirical formula is determined from the percentage composition.

-

The molecular formula is then determined by comparing the empirical formula mass to the molecular weight obtained from another method, such as mass spectrometry.

-

The molecular formula C₉H₂₀ is consistent with the general formula for alkanes (CₙH₂ₙ₊₂).[6] The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. Using the atomic weights of carbon (≈12.011 amu) and hydrogen (≈1.008 amu), the calculated molecular weight is approximately 128.26 g/mol , which aligns with the reported values.

References

Spectroscopic Profile of 2,3-Dimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethylheptane (C₉H₂₀), a branched alkane. The information presented herein is essential for the structural elucidation, identification, and characterization of this compound in various research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its chemical properties.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

| Carbon Atom | Chemical Shift (δ) ppm |

| C1 | 14.2 |

| C2 | 34.5 |

| C3 | 39.2 |

| C4 | 29.8 |

| C5 | 23.1 |

| C6 | 32.4 |

| C7 | 14.1 |

| C2-CH₃ | 15.8 |

| C3-CH₃ | 11.5 |

Note: Due to the chiral center at C3, the methyl groups at C2 may be diastereotopic and show slightly different chemical shifts in a chiral environment.

¹H NMR Data

| Proton(s) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H1 | ~0.88 | Triplet | ~6.9 |

| H2 | ~1.55 | Multiplet | - |

| H3 | ~1.40 | Multiplet | - |

| H4 | ~1.25 | Multiplet | - |

| H5 | ~1.25 | Multiplet | - |

| H6 | ~1.25 | Multiplet | - |

| H7 | ~0.88 | Triplet | ~6.8 |

| C2-CH₃ | ~0.83 | Doublet | ~6.7 |

| C3-CH₃ | ~0.85 | Doublet | ~6.6 |

Note: The ¹H NMR spectrum of branched alkanes like this compound is often complex due to significant signal overlap in the 0.8-1.6 ppm region.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated alkane, dominated by C-H stretching and bending vibrations.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (CH₃, CH₂, CH) |

| 1465 | Medium | CH₂ scissoring (bending) |

| 1375 | Medium | CH₃ symmetric bending |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by fragmentation patterns typical of branched alkanes. The molecular ion peak (M⁺) is often of low abundance or absent.

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 128 | Low | [C₉H₂₀]⁺ (Molecular Ion) |

| 113 | Moderate | [M-CH₃]⁺ |

| 99 | Moderate | [M-C₂H₅]⁺ |

| 85 | High | [M-C₃H₇]⁺ |

| 71 | High | [M-C₄H₉]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | Base Peak | [C₃H₇]⁺ (isopropyl cation) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently vortex the mixture until the sample is fully dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with a liquid sample holder (e.g., salt plates (NaCl or KBr) or an ATR accessory).

-

Pipette

Procedure (using salt plates):

-

Ensure the salt plates are clean and dry.

-

Place one to two drops of the liquid this compound sample onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin film.

-

Mount the salt plates in the spectrometer's sample holder.

-

Acquire the background spectrum (of air).

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) system

-

Microsyringe

Procedure:

-

Sample Introduction:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

-

Gas Chromatography:

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column to separate it from any impurities.

-

-

Ionization:

-

As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Detection:

-

An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

-

Visualizations

Logical Workflow for Spectral Analysis

Caption: Logical workflow for the elucidation of a chemical structure using spectroscopic data.

Mass Spectrometry Fragmentation of this compound

References

Thermodynamic Properties of Branched Alkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core thermodynamic properties of branched alkanes. Understanding these properties is critical in fields ranging from fuel development to medicinal chemistry, where molecular stability and energy content dictate reactivity, formulation, and biological interactions. This document summarizes key thermodynamic data, details the experimental protocols for their determination, and illustrates the fundamental relationship between molecular structure and stability.

Core Thermodynamic Principles and Data

The thermodynamic stability of a molecule is primarily described by three key state functions: enthalpy, entropy, and Gibbs free energy. For isomeric alkanes, the degree of branching significantly influences these values.

Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states (e.g., solid carbon and hydrogen gas). A more negative ΔHf° indicates a more stable compound, as more energy is released upon its formation.

A consistent trend observed among alkane isomers is that stability increases with the degree of branching. Branched alkanes generally possess more negative standard enthalpies of formation compared to their linear counterparts. This increased stability is attributed to a more compact molecular structure which leads to enhanced intramolecular van der Waals forces and a reduction in destabilizing steric interactions that would otherwise be present in a coiled linear chain.

Standard Molar Entropy (S°)

Standard molar entropy is a measure of the randomness or disorder of a system. It relates to the number of possible microscopic arrangements (microstates) a molecule can adopt. For alkanes, this is influenced by translational, rotational, and vibrational motions, as well as conformational flexibility.

Generally, a more compact and rigid structure, as seen in highly branched alkanes, restricts the molecule's freedom of motion. This reduction in the number of accessible conformations leads to a lower standard molar entropy compared to the more flexible linear isomers. For example, the highly symmetric and compact neopentane (B1206597) has a significantly lower entropy than the linear n-pentane.

Standard Gibbs Free Energy of Formation (ΔGf°)

The standard Gibbs free energy of formation is the ultimate measure of a compound's thermodynamic stability and spontaneity of formation under standard conditions. It integrates both enthalpy and entropy effects according to the equation:

ΔG° = ΔH° - TΔS°

A more negative ΔGf° signifies greater stability. In the case of alkanes at standard temperature (298.15 K), the enthalpic contribution (ΔHf°) is the dominant factor in determining the overall stability. Therefore, the trend in ΔGf° largely mirrors that of ΔHf°, with more branched alkanes being thermodynamically more stable.

Data Summary: Thermodynamic Properties of Pentane (B18724) and Hexane (B92381) Isomers

The following tables summarize the standard thermodynamic properties for the isomers of pentane (C₅H₁₂) and hexane (C₆H₁₄) in the ideal gas phase at 298.15 K. The data is sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] Gibbs Free Energy of Formation was calculated using the provided enthalpy and entropy values.

Table 1: Thermodynamic Properties of Pentane Isomers (Gas Phase, 298.15 K)

| Isomer | Structure | ΔHf° (kJ/mol) | S° (J/mol·K) | ΔGf° (kJ/mol) |

| n-Pentane | CH₃(CH₂)₃CH₃ | -146.7 ± 0.63 | 349.57 | -8.5 |

| Isopentane (2-Methylbutane) | (CH₃)₂CHCH₂CH₃ | -153.9 ± 0.67 | 343.70 | -11.6 |

| Neopentane (2,2-Dimethylpropane) | C(CH₃)₄ | -168.1 ± 0.75 | 306.40 | -16.9 |

Table 2: Thermodynamic Properties of Hexane Isomers (Gas Phase, 298.15 K)

| Isomer | Structure | ΔHf° (kJ/mol) | S° (J/mol·K) | ΔGf° (kJ/mol) |

| n-Hexane | CH₃(CH₂)₄CH₃ | -166.9 ± 0.75 | 388.40 | -0.6 |

| 2-Methylpentane | (CH₃)₂CH(CH₂)₂CH₃ | -173.1 ± 0.75 | 379.70 | -4.4 |

| 3-Methylpentane | CH₃CH₂CH(CH₃)CH₂CH₃ | -171.5 ± 0.84 | 382.20 | -3.7 |

| 2,2-Dimethylbutane | (CH₃)₃CCH₂CH₃ | -185.9 ± 0.88 | 358.30 | -12.9 |

| 2,3-Dimethylbutane | (CH₃)₂CHCH(CH₃)₂ | -178.6 ± 0.79 | 367.60 | -9.0 |

Relationship Between Branching and Thermodynamic Stability

The enhanced stability of branched alkanes is a direct consequence of their molecular structure. Increased branching leads to a more compact, spherical geometry. This compactness minimizes the molecule's surface area, which in turn reduces destabilizing repulsive interactions between non-bonded atoms and allows for more favorable intramolecular attractive forces. The result is a lower potential energy state, which manifests as a more negative enthalpy of formation.

Experimental Protocols

The determination of thermodynamic properties is a precise science requiring meticulous experimental procedures. The primary methods for measuring enthalpy and entropy are detailed below.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) of a hydrocarbon is typically determined indirectly by first measuring its enthalpy of combustion (ΔHc°) using a constant-volume (bomb) calorimeter. Hess's Law is then applied to calculate ΔHf°.

Methodology:

-

Calibration:

-

The heat capacity (Ccal) of the calorimeter system (bomb, water, stirrer, etc.) must be precisely determined.

-

A known mass of a standard substance with a well-characterized heat of combustion, such as benzoic acid, is combusted in the bomb.

-

The temperature change (ΔT) of the water bath is measured.

-

The heat capacity is calculated using the formula: Ccal = (qcomb,std + qwire) / ΔT where qcomb,std is the heat released by the standard and qwire is the heat from the ignition wire.

-

-

Sample Preparation and Assembly:

-

A precisely weighed sample (typically 0.5 - 1.0 g) of the liquid alkane is placed in a crucible within the steel bomb. Volatile liquids are often sealed in gelatin capsules.

-

A fuse wire of known length and mass is attached to the electrodes, dipping into the sample.

-

A small, known volume of water is added to the bomb to saturate the internal atmosphere, ensuring any water formed during combustion is in the liquid state.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

-

Combustion:

-

The sealed bomb is submerged in a precisely measured mass of water in the calorimeter's insulated bucket.

-

The system is allowed to reach thermal equilibrium, and the initial temperature (Ti) is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum (Tf) and begins to cool.

-

-

Calculation:

-

The total heat released (qtotal) is calculated: qtotal = Ccal * ΔT where ΔT = Tf - Ti (with corrections for heat exchange).

-

The heat of combustion of the sample (qcomb,sample) is found by subtracting the heat contributed by the ignition wire and any side reactions (e.g., formation of nitric acid from residual N₂).

-

The molar enthalpy of combustion (ΔHc°) is calculated from qcomb,sample and the number of moles of the alkane combusted.

-

Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law with the known ΔHf° values for CO₂(g) and H₂O(l). For CₓHᵧ: ΔHf°(alkane) = [x * ΔHf°(CO₂) + (y/2) * ΔHf°(H₂O)] - ΔHc°(alkane)

-

Determination of Entropy via Statistical Mechanics

Standard molar entropy (S°) is often calculated with high precision using the principles of statistical mechanics, which connect the macroscopic thermodynamic properties of a substance to the quantum-mechanical energy levels of its molecules. These energy levels are determined from spectroscopic data.

Methodology:

-

Spectroscopic Measurements:

-

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are used to determine the fundamental vibrational frequencies of the molecule. Each vibrational mode contributes to the overall entropy.

-

Microwave Spectroscopy: This technique is used to measure the moments of inertia of the molecule, which are necessary to calculate the rotational energy levels and the rotational contribution to entropy.

-

Electronic Spectroscopy: For most alkanes, the electronic ground state is non-degenerate and the first excited state is very high in energy, so the electronic contribution to entropy at standard temperatures is negligible.

-

-

Calculation of the Molecular Partition Function (q):

-

The total molecular partition function is the product of the partition functions for each mode of motion: translational, rotational, vibrational, and electronic.

-

qtotal = qtrans * qrot * qvib * qelec

-

Each partition function is calculated using molecular parameters obtained from spectroscopy (e.g., molecular mass, moments of inertia, vibrational frequencies).

-

-

Calculation of Molar Entropy:

-

The standard molar entropy (S°) is calculated from the molecular partition function (q) and temperature (T) using the following fundamental equation from statistical mechanics: S° = R * ln(q/NA) + RT * (∂ln(q)/∂T)V + R where R is the ideal gas constant and NA is Avogadro's number.

-

This calculation provides a highly accurate theoretical value for the entropy of the substance in the ideal gas state. These calculated values are often compared with entropies determined calorimetrically (by measuring heat capacity from near 0 K) to verify the Third Law of Thermodynamics.

-

Conclusion

The thermodynamic properties of branched alkanes are fundamentally linked to their molecular structure. The clear trend of increasing stability (more negative ΔHf° and ΔGf°) with increased branching is a cornerstone of physical organic chemistry. This stability arises from the more compact, spherical nature of branched isomers, which minimizes repulsive forces and lowers the overall potential energy of the molecule. Concurrently, this compactness restricts conformational freedom, leading to lower standard molar entropy. The precise determination of these properties through experimental methods like bomb calorimetry and their calculation via statistical mechanics provides essential data for chemical process design, fuel science, and the rational design of molecules in the pharmaceutical and materials science industries.

References

- 1. Pentane [webbook.nist.gov]

- 2. Pentane [webbook.nist.gov]

- 3. Neopentane [webbook.nist.gov]

- 4. Neopentane [webbook.nist.gov]

- 5. Neopentane [webbook.nist.gov]

- 6. Neopentane [webbook.nist.gov]

- 7. n-Hexane [webbook.nist.gov]

- 8. n-Hexane [webbook.nist.gov]

- 9. Pentane, 2-methyl- [webbook.nist.gov]

- 10. Pentane, 2-methyl- [webbook.nist.gov]

- 11. Pentane, 3-methyl- [webbook.nist.gov]

- 12. Pentane, 3-methyl- [webbook.nist.gov]

- 13. Butane, 2,2-dimethyl- [webbook.nist.gov]

- 14. Butane, 2,2-dimethyl- [webbook.nist.gov]

- 15. Butane, 2,3-dimethyl- [webbook.nist.gov]

- 16. Butane, 2,3-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 2,3-Dimethylheptane

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 2,3-Dimethylheptane. The information is compiled for researchers, scientists, and professionals in drug development who may utilize this branched alkane in their work.

Section 1: Chemical and Physical Properties

This compound is a colorless liquid and a structural isomer of nonane. Its branched nature influences its physical properties, distinguishing it from its straight-chain counterpart. Below is a summary of its key physicochemical data.

| Property | Value | Source |

| Molecular Formula | C9H20 | |

| Molecular Weight | 128.26 g/mol | |

| CAS Number | 3074-71-3 | |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Density | 0.726 g/mL at 25 °C | |

| Boiling Point | 140 °C at 760 mmHg | |

| Flash Point | 60.1 ± 7.9 °C | |

| Vapor Pressure | 7.5 ± 0.1 mmHg at 25°C | |

| Refractive Index | n20/D 1.409 | |

| Solubility in Water | 251.2 µg/L (temperature not stated) | |

| LogP (Octanol/Water Partition Coefficient) | 5.17 |

Section 2: Safety and Hazard Information

The primary hazards associated with this compound are its flammability and the risk of aspiration if swallowed. It is classified as a flammable liquid and may cause irritation.

| Hazard Information | Details | Source |

| GHS Hazard Statements | H226: Flammable liquid and vapor.H304: May be fatal if swallowed and enters airways. | |

| GHS Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.P233: Keep container tightly closed.P240: Ground/bond container and receiving equipment.P241: Use explosion-proof electrical/ |

The Enigmatic Presence of 2,3-Dimethylheptane in Nature: A Technical Guide

For Immediate Release

A comprehensive review of the natural occurrence of the branched alkane 2,3-dimethylheptane reveals its elusive presence, with definitive identification primarily documented in the insect kingdom. This technical guide, intended for researchers, scientists, and drug development professionals, synthesizes the current, albeit limited, knowledge on the natural sources, analytical methodologies, and potential biological significance of this volatile organic compound.

Natural Occurrence: An Insect-Centric Landscape

While the search for this compound across the plant and animal kingdoms has yielded sparse results, its presence has been confirmed as a volatile component in the aroma profile of Tenebrio molitor larvae, commonly known as mealworms. This identification, while significant, is currently qualitative, with specific concentration data yet to be reported. The compound is listed among numerous other hydrocarbons and aldehydes that contribute to the insect's characteristic scent.

The broader context of chemical ecology suggests that branched alkanes like this compound are integral to the biology of many insect species. They are key constituents of cuticular hydrocarbons (CHCs), the waxy outer layer of insects that plays a crucial role in preventing desiccation and mediating chemical communication. These compounds can act as pheromones, influencing social behaviors, mating, and species recognition. Although this compound has not been definitively identified as a pheromone, its structural similarity to known insect semiochemicals warrants further investigation into its potential role in insect communication.

Despite extensive analysis of volatile compounds in various food sources, including cooked beef, chicken, and lamb, this compound has not been identified as a significant flavor component. This suggests that its natural occurrence is likely confined to specific biological niches rather than being a widespread metabolite.

Quantitative Data Summary

Currently, there is a notable absence of quantitative data for the concentration of this compound in any natural source. The single identified occurrence in Tenebrio molitor larvae did not provide a specific concentration, only its relative abundance in the overall volatile profile.

Table 1: Documented Natural Occurrence of this compound

| Natural Source | Organism | Part/Condition | Concentration | Analytical Method | Reference |

| Insect | Tenebrio molitor (Mealworm) | Larvae (Aroma) | Not Quantified | GC-MS | [1] |

Experimental Protocols: Unraveling the Volatile Profile

The primary analytical technique for the identification and quantification of volatile alkanes like this compound from biological matrices is Gas Chromatography-Mass Spectrometry (GC-MS) . This powerful method allows for the separation of complex mixtures of volatile compounds and their subsequent identification based on their mass spectra.

General Experimental Workflow for the Analysis of Volatile Compounds from Insects:

-

Sample Preparation: Insect samples (e.g., whole bodies, specific glands, or cuticular extracts) are collected. For cuticular hydrocarbon analysis, a common method involves solvent extraction, where the insects are briefly washed with a non-polar solvent like hexane (B92381) to dissolve the surface lipids without extracting internal contents.

-

Extraction of Volatiles:

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds adsorb to the fiber and are then thermally desorbed into the GC inlet. This method is ideal for analyzing the aroma profile of live or freshly prepared samples.

-

Solvent Extraction: As mentioned for CHCs, this involves direct immersion of the sample in a solvent. The resulting extract is then concentrated before injection into the GC-MS.

-

-

GC-MS Analysis:

-

Gas Chromatography: The extracted volatiles are injected into a GC equipped with a capillary column (e.g., DB-5ms). The column temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for each compound.

-

-

Compound Identification: The mass spectrum of an unknown compound is compared to a library of known spectra (e.g., NIST/Wiley). The retention time of the compound on the GC column is also used as a confirmatory data point.

-

Quantification: To determine the concentration of this compound, an internal standard (a known amount of a compound not naturally present in the sample) is added at the beginning of the sample preparation. The peak area of this compound is then compared to the peak area of the internal standard to calculate its concentration.

Biological Activity and Signaling Pathways: An Uncharted Territory

To date, there is no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. The general role of branched alkanes in insect chemical communication suggests that if this compound does have a biological function, it is likely to be as a semiochemical, potentially involved in pheromonal signaling.

The biosynthesis of branched alkanes in insects is known to be a modification of fatty acid synthesis, primarily occurring in specialized cells called oenocytes. The process involves the incorporation of methylmalonyl-CoA instead of malonyl-CoA at specific steps to introduce methyl branches onto the growing fatty acid chain. However, a specific biosynthetic pathway leading to the formation of this compound has not been elucidated.

Visualizations

As there are no described signaling pathways or established experimental workflows specifically for this compound, diagrams for these are not applicable at this time. However, a logical relationship diagram illustrating the potential roles of branched alkanes in insects is provided below.

Figure 1. Logical relationship of branched alkane biosynthesis and function in insects.

Future Directions

The natural occurrence and biological role of this compound remain largely unexplored. Future research should focus on:

-

Quantitative analysis of this compound in Tenebrio molitor and other insect species to establish its concentration in natural systems.

-

Screening a wider range of organisms, particularly insects that utilize branched alkanes for chemical signaling, to identify other natural sources of this compound.

-

Behavioral assays to investigate the potential pheromonal activity of this compound in insects where it is found.

-

Elucidation of the specific biosynthetic pathway leading to the formation of this compound.

A deeper understanding of this and other branched alkanes holds promise for the development of novel pest management strategies and provides further insight into the intricate world of chemical ecology.

References

An In-depth Technical Guide to the Stereoisomers of 2,3-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2,3-dimethylheptane, a saturated hydrocarbon with two chiral centers. The document details the structural relationships between the four possible stereoisomers, methods for their separation and characterization, and presents a framework for understanding their distinct properties. This guide is intended to serve as a valuable resource for researchers in organic synthesis, stereochemistry, and drug development, where the control and understanding of stereoisomerism are critical.

Introduction to the Stereochemistry of this compound

This compound is an acyclic alkane with the molecular formula C₉H₂₀. The presence of two chiral centers at carbons C2 and C3 gives rise to stereoisomerism. The number of possible stereoisomers can be determined by the 2ⁿ rule, where 'n' is the number of chiral centers. For this compound, with n=2, a maximum of 2² = 4 stereoisomers can exist.

These four stereoisomers consist of two pairs of enantiomers. The pairs are diastereomers of each other. The specific configurations at the chiral centers are designated using the Cahn-Ingold-Prelog (R/S) nomenclature. The four stereoisomers are:

-

(2R, 3R)-2,3-dimethylheptane

-

(2S, 3S)-2,3-dimethylheptane

-

(2R, 3S)-2,3-dimethylheptane

-

(2S, 3R)-2,3-dimethylheptane

The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between any enantiomeric pair and the other is diastereomeric.

Physicochemical Properties of this compound Stereoisomers

Enantiomers possess identical physical properties such as boiling point, melting point, density, and refractive index in an achiral environment. They differ only in their interaction with plane-polarized light, exhibiting equal but opposite specific rotations. Diastereomers, on the other hand, have distinct physical properties.

| Property | Value (for the isomeric mixture) |

| Molecular Formula | C₉H₂₀ |

| Molecular Weight | 128.26 g/mol |

| Boiling Point | 140-142 °C |

| Density | 0.728 g/mL at 25 °C |

| Refractive Index | 1.409 at 20 °C |

Note: The values presented are for the commercially available mixture of stereoisomers. It is expected that the boiling points of the diastereomeric pairs would be slightly different, allowing for potential separation by fractional distillation, although this is often challenging for structurally similar alkanes.

Experimental Protocols for Separation and Characterization

The separation and characterization of the stereoisomers of this compound require specialized analytical techniques due to their similar physical and chemical properties.

Chiral Gas Chromatography (GC) for Enantiomeric Separation

Principle: Chiral GC is a powerful technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Methodology:

-

Column Selection: A capillary column coated with a cyclodextrin-based chiral stationary phase, such as a derivatized β- or γ-cyclodextrin, is recommended for the separation of chiral alkanes.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is required.

-

Sample Preparation: The this compound sample is diluted in a suitable volatile solvent (e.g., pentane (B18724) or hexane) to an appropriate concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-